Ethenyl pyrrolidine-1-carboxylate
Description
Ethenyl pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a vinyl ester group. These derivatives are synthesized via thermal reactions in acetic acid, yielding products like methyl and ethyl esters (12, 13) with moderate efficiencies (33% and 29%, respectively) . Such compounds serve as intermediates in synthesizing pharmacologically relevant heterocycles, including pyrrolo[3,2-d]pyrimidines .
Properties
CAS No. |
15453-22-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethenyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2 |
InChI Key |
ZXZIAYPVRIZYNZ-UHFFFAOYSA-N |
SMILES |
C=COC(=O)N1CCCC1 |
Canonical SMILES |
C=COC(=O)N1CCCC1 |
Synonyms |
1-Pyrrolidinecarboxylicacid,ethenylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino Derivatives
Key Compounds : Methyl ester (12 ) and ethyl ester (13 ) derivatives.
- Structural Features: Both contain a cyano-substituted ethenyl group, a pyridinyl moiety, and a pyrrolidine ring. The distinction lies in their ester groups (methoxycarbonyl vs. ethoxycarbonyl).
- Synthesis : Heating compounds 8 and 9 in acetic acid yields 12 and 13 at 33% and 29%, respectively. The lower yield of 13 suggests steric or electronic effects from the ethyl group impairing reactivity .
- Reactivity : React with primary aliphatic amines to form pyrrolo[3,2-d]pyrimidines (17–19 ), highlighting their utility as intermediates in drug discovery .
Ethenyl-Substituted Furan/Benzofuran Derivatives
Key Compounds : 2-[2-(2-Vinylphenyl)ethenyl]furan (1a ) and benzo[b]furan analog (1b ).
- Structural Features : Ethenyl bridges link vinylphenyl groups to furan or benzofuran rings.
- Synthesis : Prepared via one-pot Wittig reactions using triphenylphosphonium bromides and aldehydes .
- Reactivity : Upon irradiation in benzene or petroleum ether, 1a and 1b form bicyclo[3.2.1]octadienes (2a , 2b ), demonstrating photochemical applications distinct from pyrrolidine-based systems .
Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)
Structural Features: A stilbenoid with ethenyl-linked phenolic rings.
- Synthesis : Sourced naturally from Dracaena angustifolia or synthesized as a reference standard.
- Applications : Used in pharmacological, food, and cosmetic research, contrasting with the synthetic focus of heterocyclic analogs .
Data Table: Comparative Analysis of Ethenyl-Containing Compounds
Preparation Methods
Allyl Chloroformate Alkylation
The most direct method involves reacting pyrrolidine derivatives with allyl chloroformate under inert conditions. In a representative protocol from EP1138672A1, allyl-3-methanesulphonyloxy-pyrrolidine-1-carboxylate was synthesized by dropwise addition of allyl chloroformate to a solution of methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester in n-heptane at room temperature under argon. After vigorous stirring, the product was isolated via extraction and distillation, yielding 80.6% of the target compound.
Mechanistic Insights :
-
The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of allyl chloroformate.
-
The benzyl protecting group is replaced by allyloxycarbonyl, facilitated by the polar aprotic solvent (heptane) and argon atmosphere to prevent oxidation.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | n-Heptane |
| Temperature | 20–25°C |
| Reaction Time | 2.75 hours |
| Yield | 80.6% |
Photoredox Decarboxylative Alkenylation
Radical-Mediated Vinylation
A cutting-edge approach leverages photoredox catalysis to introduce ethenyl groups. As demonstrated in ACS Journal of Organic Chemistry, tert-butyl pyrrolidine-1-carboxylate derivatives underwent decarboxylative alkenylation using 9,10-dicyanoanthracene (DCA) as a photocatalyst and (E)-1,2-bis(phenylsulfonyl)ethylene as the alkenyl source.
Procedure :
-
Irradiate a mixture of pyrrolidine-1-carboxylic acid, DCA (2 mol%), and the alkenylating agent in acetonitrile under blue LEDs (λmax = 422 nm).
-
Stir for 18 hours at room temperature under nitrogen.
-
Purify via column chromatography to isolate the vinylated product.
Key Findings :
-
The reaction tolerates steric hindrance and electronic diversity in the pyrrolidine ring.
Limitations :
-
Requires specialized equipment (photoreactor).
-
Scalability is constrained by light penetration depth.
Substitution Reactions with Mesylates
Nucleophilic Displacement
A two-step strategy from EP1138672A1 involves mesylation followed by nucleophilic substitution:
-
Mesylation : Treat tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate with mesyl chloride in ethyl acetate at 0°C.
-
Substitution : React the mesylate intermediate with a vinyl Grignard reagent (e.g., CH2=CHMgBr) in THF at −78°C.
Data from Analogous Reactions :
| Step | Conditions | Yield |
|---|---|---|
| Mesylation | 0°C, 1.5 hours | 92% |
| Substitution | −78°C, 2 hours | 65% |
Advantages :
-
High enantiomeric excess (96.8% reported for amino derivatives).
-
Compatible with chiral starting materials.
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield | Temperature | Scalability | Optical Purity |
|---|---|---|---|---|
| Chloroformate Alkylation | 80.6% | 20–25°C | High | N/A |
| Photoredox Alkenylation | 70% | 25°C | Moderate | Racemic |
| Mesylate Substitution | 65% | −78°C | Low | >96% ee |
Critical Observations :
-
Chloroformate alkylation offers the highest practicality for industrial-scale synthesis.
-
Photoredox methods, while innovative, require further optimization for enantiocontrol.
Q & A
Q. How can researchers mitigate synthetic byproduct formation in multistep pyrrolidine carboxylate syntheses?
- Methodological Answer : Use in situ monitoring (e.g., ReactIR) to detect intermediates and optimize quenching steps. Design orthogonal protecting groups (e.g., tert-butyl esters vs. benzyl carbamates) to minimize cross-reactivity. Purify intermediates via flash chromatography with gradient elution (hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
